Tropanserin hydrochloride

説明

Historical Context of Serotonin (B10506) 5-HT3 Receptor Antagonism Research

The journey into understanding and manipulating the serotonin system began in 1957 when John Gaddum and Zuleika P. Picarelli at the University of Edinburgh first proposed the existence of two distinct serotonin receptor subtypes, which they named M and D receptors. wikipedia.orgamegroups.cn The M receptor, whose effects could be blocked by morphine, was later identified as the 5-HT3 receptor. wikipedia.orgamegroups.cnamegroups.org This initial classification laid the groundwork for decades of research into the specific functions and therapeutic potential of serotonin receptor modulation.

In the 1970s, further progress was made when researcher John Fozard discovered that existing compounds like metoclopramide (B1676508) and cocaine acted as weak antagonists at this 5-HT3 (then known as 5-HT-M) receptor. wikipedia.orgamegroups.org This finding highlighted the possibility of developing more specific and potent antagonists. Fozard, along with Maurice Gittos, later synthesized MDL 72222, which was recognized as the first potent and highly selective 5-HT3 receptor antagonist. wikipedia.org The development of these selective antagonists, informally known as "setrons," marked a significant improvement in pharmacology, particularly in the management of nausea and vomiting. wikipedia.orgamegroups.cn The first of these selective antagonists to be marketed were ondansetron (B39145) and granisetron (B54018), approved in 1991 and 1993, respectively. wikipedia.org This was followed by the approval of tropisetron (B1223216) in 1994 and dolasetron (B1670872) in 1997. wikipedia.org

Discovery and Initial Investigations of Tropanserin (B1681593) Hydrochloride

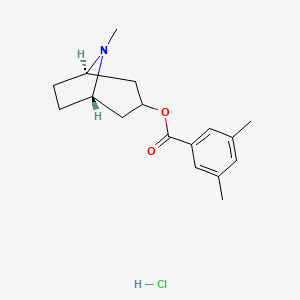

Tropanserin, also identified by the code MDL-72,422, emerged from this intensive period of research into 5-HT3 receptor antagonists. iiab.mewikipedia.org It is chemically known as [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate. wikipedia.org The synthesis of Tropanserin can be achieved through the reaction of tropine (B42219) with 3,5-dimethylbenzoyl chloride. iiab.mewikipedia.org A more specific synthesis for the hydrochloride salt involves heating a mixture of tropine hydrochloride and 3,5-dimethylbenzoyl chloride, which liquefies, releases hydrogen chloride gas, and then re-solidifies. prepchem.com The resulting solid is dissolved, basified, and extracted to yield the free base, which is then converted to the hydrochloride salt. prepchem.com

Initial academic and preclinical interest in Tropanserin hydrochloride during the 1980s centered on its potential as a therapeutic agent for migraines. iiab.mewikipedia.orgncats.io It was investigated in clinical trials for this purpose, although it was never brought to market. wikipedia.org These early studies positioned Tropanserin as a significant tool in understanding the role of 5-HT3 receptor blockade in neurovascular conditions. nih.gov

Classification and Significance as a 5-HT3 Receptor Antagonist in Preclinical Studies

This compound is classified as a potent and highly selective 5-HT3 receptor antagonist. wikipedia.orgncats.iomedchemexpress.com This specificity means it has a strong binding affinity for the 5-HT3 receptor with minimal to no affinity for other receptor types, such as dopamine (B1211576), histamine, or muscarinic acetylcholine (B1216132) receptors. wikipedia.orgncats.io The 5-HT3 receptors are unique among serotonin receptors as they are ligand-gated ion channels, and their activation leads to rapid membrane depolarization. nih.gov These receptors are located on nerve terminals in the central and peripheral nervous systems, including the terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain, areas crucial for the vomiting reflex. wikipedia.orgnih.gov

The significance of this compound in preclinical studies is substantial. As a selective antagonist, it has been used as a research tool to explore the physiological roles of the 5-HT3 receptor. medchemexpress.commedchemexpress.com For instance, it has been used in studies to modulate the cardiorespiratory reflex effects initiated by serotonin challenges. medchemexpress.commedchemexpress.com Preclinical research has also suggested that 5-HT3 receptor antagonists may have anxiolytic and antidepressant-like properties, broadening their area of investigation beyond antiemesis and migraine. nih.govmdpi.com The compound's ability to selectively block 5-HT3 receptors makes it valuable for investigating the involvement of this receptor in various neurotransmitter systems, including dopamine and GABA, and in conditions like chemotherapy-induced nausea and vomiting (CINV). amegroups.orgnih.govnih.gov

Compound Properties

Structure

3D Structure of Parent

特性

CAS番号 |

85181-38-0 |

|---|---|

分子式 |

C17H24ClNO2 |

分子量 |

309.8 g/mol |

IUPAC名 |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H/t14-,15+,16?; |

InChIキー |

FBJOIDSZBBTUOV-JXMYBXCISA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |

異性体SMILES |

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C.Cl |

正規SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |

製品の起源 |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Research of Tropanserin Hydrochloride and Analogs

Established Synthetic Pathways for Tropanserin (B1681593) Hydrochloride in Research Contexts

The primary and most frequently cited synthetic route to Tropanserin involves the esterification of the tropane (B1204802) alkaloid, tropine (B42219). wikipedia.orgiiab.me This method is a direct and efficient way to create the ester linkage between the tropine core and the substituted benzoyl moiety.

The established synthesis of Tropanserin (tropyl 3,5-dimethylbenzoate) is achieved through the direct reaction of tropine with 3,5-dimethylbenzoyl chloride. wikipedia.orgiiab.me In a typical procedure, tropine hydrochloride and 3,5-dimethylbenzoyl chloride are heated together at elevated temperatures, often between 130-140°C. prepchem.com The process involves the mixture initially liquefying, evolving hydrogen chloride gas, and then resolidifying. prepchem.com

Following the initial reaction, the cooled solid is dissolved in water and basified, commonly with potassium carbonate, to yield the free base. This base is then extracted from the aqueous solution using an organic solvent like ethyl acetate (B1210297). After washing and drying the organic extract, the solvent is evaporated. The final step involves converting the resulting free base into its hydrochloride salt by treating it with ethereal hydrogen chloride, which causes the salt to precipitate. prepchem.com Recrystallization, for instance from ethanol, yields the purified Tropanserin hydrochloride. prepchem.com

The key acylating agent, 3,5-dimethylbenzoyl chloride, is itself synthesized from 3,5-dimethylbenzoic acid, typically by reacting it with thionyl chloride. chemicalbook.comgoogle.comgoogle.com

Table 1: Summary of the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Tropine hydrochloride, 3,5-Dimethylbenzoyl chloride | Heat (130-140°C) | Crude Tropanserin base mixture |

| 2 | Crude product from Step 1 | 1. Water 2. Potassium carbonate (basification) | Tropanserin (free base) | | 3 | Tropanserin (free base) | 1. Ethyl acetate (extraction) 2. Magnesium sulfate (B86663) (drying) | Purified Tropanserin (free base) | | 4 | Purified Tropanserin (free base) | Ethereal hydrogen chloride | this compound | | 5 | this compound | Ethanol (recrystallization) | Pure this compound |

Exploration of Novel Synthetic Methodologies

While the direct acylation of tropine is the established method for Tropanserin, research into related tropane alkaloid chemistry has explored more novel synthetic strategies that could be applicable. These methodologies often focus on improving efficiency, yield, and environmental friendliness by employing modern catalytic systems.

For instance, tropine-based functionalized acidic ionic liquids have been developed as effective and reusable catalysts for esterification reactions, such as in the synthesis of aspirin. mdpi.com Such catalysts have demonstrated high yields (over 90%) in short reaction times for acetylation, indicating their potential applicability for synthesizing tropine esters like Tropanserin. mdpi.com Furthermore, tropine-derived dicationic catalysts have been shown to be efficient for the N-acetylation of various amines under solvent-free conditions, highlighting the versatility of tropane-based structures in catalysis. tandfonline.com These modern catalytic approaches, including the use of catalysts like gadolinium triflate (Gd(OTf)₃) or copper(II) triflate (Cu(OTf)₂), which are effective for the acetylation of alcohols and amines, represent potential alternative routes for the synthesis of Tropanserin and its analogs. researchgate.net

Structural Modifications and Design of Tropanserin Analogs for Mechanistic Elucidation

Tropanserin is one of several tropane-based esters that have been investigated as 5-HT3 receptor antagonists. wikipedia.org The design and comparison of such analogs are crucial for elucidating the structure-activity relationships (SAR) that govern their mechanism of action. The core 8-azabicyclo[3.2.1]octane structure provides a rigid scaffold, with the C3 ester substituent playing a critical role in receptor binding and activity.

By comparing Tropanserin to other well-known tropane-based 5-HT3 antagonists, key structural features can be identified. For example, Tropisetron (B1223216) features an indole (B1671886) moiety attached to the ester carbonyl, while Granisetron (B54018) has an indazole group. These modifications from Tropanserin's 3,5-dimethylphenyl group alter the electronic and steric properties of the molecule, which in turn influences receptor affinity and selectivity. The study of such analogs helps to map the binding pocket of the 5-HT3 receptor and understand the importance of the aromatic ester portion for antagonist activity. Tropanserin's structure, with its specific dimethyl substitution pattern, contributes to its potent and selective profile. wikipedia.org

Molecular and Cellular Pharmacology of Tropanserin Hydrochloride

Serotonin (B10506) 5-HT3 Receptor Binding and Selectivity Profiles

Tropanserin (B1681593) hydrochloride, also identified by the code MDL 72422, is characterized as a potent and highly selective antagonist of the serotonin 5-HT3 receptor. wikipedia.orgncats.iomedchemexpress.com Its selectivity is a key feature, allowing it to preferentially bind to 5-HT3 receptors over other receptor types, which is a common characteristic of clinically evaluated 5-HT3 antagonists. ncats.iowikipedia.org Research indicates that the threshold concentration for Tropanserin to inhibit the action of serotonin is in the low nanomolar range, specifically 1-10 nmol/l. ebi.ac.uk At a concentration of 1 µmol/l, Tropanserin effectively blocks 5-HT-induced depolarization without affecting the depolarizing responses mediated by other agents like dimethylphenylpiperazinium (B86806) (DMPP), underscoring its selectivity for the 5-HT3 receptor. ebi.ac.uk

Ligand Binding Assays in Recombinant Systems and Native Tissues

The characterization of Tropanserin's binding properties has been facilitated by ligand binding assays, which are foundational techniques in pharmacology for studying the interaction between a ligand and its receptor. frontiersin.org These assays can be performed using receptors from native tissues (e.g., brain homogenates) or those produced through recombinant DNA technology and expressed in cell lines. frontiersin.orggiffordbioscience.com

Radioligand binding assays are a common format, providing high sensitivity for quantifying ligand-receptor interactions. frontiersin.org This technique involves using a radiolabeled version of a ligand to measure its binding to receptors. For instance, a general protocol for native tissue assays involves homogenizing the tissue, isolating cell membranes containing the receptors, and then incubating these membranes with the radioligand. medchemexpress.com The amount of bound radioactivity is then measured to determine binding affinity (Kd) or the density of receptors (Bmax). frontiersin.orgmedchemexpress.com For Tropanserin, studies have involved the synthesis of a radiolabeled version, [11C]MDL 72222, which was used to study its distribution in the rat brain, confirming its ability to be used in such assays on native tissues. ebi.ac.uk

Affinity and Potency Characterization

The affinity of an antagonist for its receptor is typically quantified by the inhibition constant (Ki), while its potency is often expressed as the half-maximal inhibitory concentration (IC50) or by functional measures like the pA2 value. A lower Ki or IC50 value indicates higher affinity and potency, respectively. frontiersin.org

Tropanserin is recognized as a potent antagonist. ncats.iomedchemexpress.com Its functional potency has been demonstrated by its ability to inhibit 5-HT-induced responses at concentrations between 1 and 10 nM. ebi.ac.uk While a specific Ki value for Tropanserin is not consistently reported across literature, its potency is comparable to other well-known 5-HT3 antagonists.

| Compound | Receptor Target | Reported Affinity/Potency | Reference |

|---|---|---|---|

| Tropanserin (MDL 72422) | 5-HT3 | Inhibition threshold: 1-10 nM | ebi.ac.uk |

| Bemesetron (MDL 72222) | 5-HT3 | IC50: 0.33 nM | apexbt.com |

| Alosetron | 5-HT3 | IC50: ~55 nM | apexbt.com |

| Lerisetron | 5-HT3 | pKi: 9.2 | apexbt.com |

| Zacopride | 5-HT3 | Ki: 0.38 nM | apexbt.com |

Receptor Antagonism Mechanisms

Tropanserin functions as a receptor antagonist, a molecule that binds to a receptor but does not provoke the biological response that an agonist would. Its primary mechanism is the blockade of 5-HT3 receptors, which are ligand-gated ion channels. iiab.mewikipedia.org

Competitive Binding Dynamics at 5-HT3 Receptors

The antagonism exerted by Tropanserin is competitive in nature. wikipedia.orgwikipedia.org This means that Tropanserin binds to the same site on the 5-HT3 receptor as the endogenous agonist, serotonin (5-HT). wikipedia.org This binding site, known as the orthosteric site, is located at the interface between adjacent subunits of the pentameric receptor complex. wikipedia.org By occupying this site, Tropanserin physically prevents serotonin from binding and initiating the receptor's activation sequence. The chemical structures of competitive antagonists often share similarities with the endogenous agonist, enabling them to fit into the same binding pocket. wikipedia.org This competition is surmountable, meaning that the blockade can be overcome by increasing the concentration of the agonist.

Modulation of Ion Channel Activity Associated with 5-HT3 Receptors

5-HT3 receptors are a unique subclass of serotonin receptors because they are not G-protein coupled, but are instead ligand-gated ion channels permeable to cations, including sodium (Na+), potassium (K+), and calcium (Ca2+). nih.gov The binding of an agonist like serotonin causes a conformational change in the receptor protein, which opens this central ion pore. The subsequent influx of cations leads to the depolarization of the neuronal membrane, resulting in a fast, excitatory signal. wikipedia.org

Tropanserin's antagonism directly modulates this process. By binding competitively to the receptor, it stabilizes the receptor in its closed, resting conformation. This prevents the channel from opening in response to serotonin, thereby blocking ion influx and inhibiting the generation of the depolarizing electrical signal. ebi.ac.uk This blockade of ion channel activity is the fundamental molecular action through which Tropanserin exerts its pharmacological effects at the 5-HT3 receptor.

Potential Interactions with Other Neurotransmitter Systems at a Mechanistic Level

While Tropanserin's primary identity is that of a 5-HT3 receptor antagonist, evidence suggests it also interacts with other neurotransmitter receptor systems. A significant interaction has been identified with the 5-HT2A receptor, another subtype of the serotonin receptor family. Unlike the ionotropic 5-HT3 receptor, the 5-HT2A receptor is a G-protein coupled receptor (GPCR) involved in a wide range of central nervous system functions.

Studies have listed Tropanserin hydrochloride as a 5-HT2A receptor antagonist. Antagonism at 5-HT2A receptors is a mechanism of action for several antipsychotic medications and can modulate dopaminergic and glutamatergic pathways. This dual antagonism at both 5-HT3 and 5-HT2A receptors indicates that Tropanserin's full pharmacological profile may be more complex than that of a purely selective 5-HT3 antagonist. This interaction represents a direct mechanistic link to another component of the serotonergic system, which in turn extensively interacts with other systems like the dopamine (B1211576) and norepinephrine (B1679862) systems.

| Compound | Primary Target | Secondary Interaction | Reference |

|---|---|---|---|

| This compound | 5-HT3 Antagonist | 5-HT2A Antagonist | ncats.io |

Investigation of Cross-Reactivity with Nicotinic Acetylcholine (B1216132) Receptors in Preclinical Models

While Tropanserin is characterized by its high affinity for the 5-HT3 receptor, research into the broader class of tropane-based 5-HT3 antagonists has revealed interactions with other ligand-gated ion channels, particularly nicotinic acetylcholine receptors (nAChRs). Studies on the closely related compound, tropisetron (B1223216), have been instrumental in characterizing this cross-reactivity.

In preclinical models, tropisetron has been identified not just as a 5-HT3 receptor antagonist but also as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR). nih.govnih.gov This dual activity is a significant finding, as the α7-nAChR is implicated in various cognitive processes and inflammatory pathways. nih.gov The α7-nAChR is a homopentameric ligand-gated ion channel widely distributed in the central nervous system, with high densities in regions associated with cognition. frontiersin.org

The interaction of tropisetron with different nAChR subtypes has been quantified in research models, showing a notable affinity for the α7 subtype. The affinity for other nAChR subtypes, such as the α4β2 receptor, which is one of the most common subtypes in the brain, is comparatively lower. researchgate.netnih.gov This selectivity suggests a specific modulatory role on α7-nAChR-mediated cholinergic signaling. The binding affinities of tropisetron, as a proxy for understanding tropanserin's potential cross-reactivity, are detailed in preclinical studies.

Table 1: Comparative Binding Affinities of Tropisetron in Preclinical Models

| Receptor Subtype | Reported Affinity (Ki or IC50) | Compound | Model System |

| 5-HT3 Receptor | High Affinity (Sub-nanomolar range) | Tropisetron | Radioligand binding assays |

| α7-nAChR | Micromolar to sub-micromolar range | Tropisetron | Radioligand binding assays; functional assays |

| α4β2-nAChR | Lower Affinity (Compared to α7-nAChR) | Tropisetron | Radioligand binding assays |

| α9α10-nAChR | Antagonistic Effect | Tropisetron | Functional assays |

This table is generated based on data reported for tropisetron, a structurally related 5-HT3 antagonist, to illustrate potential cross-reactivity profiles. researchgate.net

Exploration of Dopaminergic and Noradrenergic System Modulation in Research Models

The blockade of 5-HT3 receptors can indirectly modulate the release of other neurotransmitters, including dopamine and norepinephrine, in various brain regions. nih.gov 5-HT3 receptors are located on the terminals of various neurons, where they can influence neurotransmitter release. nih.govmdpi.com Antagonism of these receptors by compounds like this compound can therefore have significant effects on dopaminergic and noradrenergic neurotransmission.

Dopaminergic System: Research models indicate that 5-HT3 receptor antagonists can modulate dopamine-related behaviors. For instance, studies using the related compound tropisetron showed that it could ameliorate sensorimotor gating deficits induced by the dopamine agonist apomorphine. nih.gov This effect was linked to its partial agonist activity at α7-nAChRs, suggesting a complex interplay between the serotonergic, cholinergic, and dopaminergic systems. The ventral tegmental area (VTA), a key region in the dopamine reward pathway, has been identified as a potential site of action where tropisetron administration decreased the number of c-Fos-positive cells that were elevated by apomorphine. nih.gov In general, psychostimulants are known to increase dopamine release, and modulation of this system is a key area of investigation. wikipedia.org

Table 2: Effects of 5-HT3 Antagonism on Dopaminergic and Noradrenergic Systems in Research Models

| Neurotransmitter System | Preclinical Model/Target | Observed Effect of 5-HT3 Antagonist (e.g., Tropisetron) | Potential Mechanism |

| Dopaminergic | Apomorphine-induced disruption of prepulse inhibition (PPI) in rats | Amelioration of PPI disruption. nih.gov | Partial agonism at α7-nAChRs on VTA neurons, modulating dopamine pathway activity. nih.gov |

| Dopaminergic | c-Fos expression in Ventral Tegmental Area (VTA) | Decreased apomorphine-induced c-Fos expression. nih.gov | Modulation of dopamine neuron activity. nih.gov |

| Noradrenergic | General research models | Modulation of norepinephrine release. nih.gov | Blockade of 5-HT3 heteroreceptors on noradrenergic terminals. nih.govnih.gov |

This table summarizes findings primarily from studies on tropisetron to infer the potential modulatory effects of this compound.

Signal Transduction Pathways Affected by 5-HT3 Receptor Blockade in Research Models

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. painphysicianjournal.com Its activation by serotonin leads to a rapid, transient influx of cations, primarily sodium (Na+) and calcium (Ca2+), resulting in neuronal depolarization. painphysicianjournal.com Blockade of this receptor by an antagonist like this compound directly prevents this ion flow and the subsequent downstream signaling events.

The primary signal transduction event affected by this compound is the inhibition of this rapid ion current. By preventing the channel from opening, it blocks the initial depolarization signal. This has several downstream consequences:

Inhibition of Calcium Influx: By blocking the channel, the influx of Ca2+ that normally follows 5-HT3 receptor activation is prevented. Calcium acts as a critical second messenger, activating a host of intracellular enzymes and signaling cascades. For example, a rise in cytosolic calcium can lead to the activation of nitric oxide synthase (NOS) and other calcium-dependent enzymes. painphysicianjournal.com

Modulation of Other Receptor Systems: By blocking serotonin's access to 5-HT3 receptors, antagonists can increase the local availability of serotonin to act on other receptor subtypes, such as 5-HT1A or 5-HT2 receptors. nih.gov These receptors are G-protein coupled and linked to different second messenger systems. For instance, activation of some 5-HT receptors can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA). nih.govnih.gov

Inhibition of Calcineurin Pathway (Observed with Tropisetron): Research on tropisetron has shown that it can inhibit the calcineurin pathway, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.gov This inhibition, in turn, prevents the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1). nih.gov This specific pathway is crucial for T-cell activation and inflammatory responses. However, these anti-inflammatory effects may be independent of 5-HT3 receptor antagonism and could be related to other cellular targets. nih.gov

Table 3: Signal Transduction Pathways Modulated by 5-HT3 Receptor Blockade

| Pathway / Process | Key Component(s) | Effect of 5-HT3 Blockade | Consequence in Research Models |

| Ligand-Gated Ion Channel Signaling | 5-HT3 receptor ion pore | Prevention of Na+ and Ca2+ influx. painphysicianjournal.com | Inhibition of rapid, excitatory postsynaptic potentials. |

| Calcium-Dependent Signaling | Intracellular Ca2+ concentration | Attenuation of serotonin-induced rise in cytosolic Ca2+. painphysicianjournal.com | Prevention of downstream Ca2+-dependent enzyme activation (e.g., NOS). painphysicianjournal.com |

| Indirect GPCR Signaling | cAMP / Protein Kinase A (PKA) | Potential for indirect modulation via increased 5-HT availability for other receptors (e.g., 5-HT1A). nih.gov | Altered phosphorylation of intracellular proteins and gene expression. nih.gov |

| Calcineurin-NFAT Pathway | Calcineurin, NFAT, AP-1 | Inhibition of DNA binding and transcriptional activity (observed with tropisetron). nih.gov | Suppression of specific gene transcription (e.g., IL-2). nih.gov |

This table outlines the direct and potential indirect effects on signal transduction based on the known mechanism of 5-HT3 antagonists and specific findings for related compounds like tropisetron.

Preclinical Pharmacodynamics and Mechanistic Studies of Tropanserin Hydrochloride

In Vitro Pharmacological Investigations

In vitro studies have been fundamental in characterizing the pharmacological profile of Tropanserin (B1681593), establishing its high affinity and selectivity for the 5-HT3 receptor and its functional consequences in isolated biological systems.

The characterization of Tropanserin hydrochloride as a potent and selective 5-HT3 receptor antagonist has been established through various functional assays in cellular systems. wikipedia.orgncats.io These assays are designed to measure the cellular response following receptor activation or blockade. Typically, this involves using engineered cell lines that express specific receptor subtypes, such as the 5-HT3 receptor.

Methodologies for this type of investigation include measuring changes in intracellular second messengers, ion flux, membrane potential, and protein translocation. pharmaron.com For 5-HT3 receptors, which are ligand-gated ion channels, assays often measure the influx of cations upon stimulation by a serotonin (B10506) agonist. The potency of an antagonist like Tropanserin is determined by its ability to inhibit this ion flux, often quantified by an IC50 value. Competitive antagonist properties are further confirmed through Schild analysis. While specific Ki or IC50 values for Tropanserin from cellular assays are not detailed in the available literature, it is through these types of functional assessments that its classification as a potent and selective 5-HT3 antagonist was determined. ncats.iomedchemexpress.com

Some studies on related 5-HT3 antagonists, such as tropisetron (B1223216), have explored downstream effects in specialized cell systems like human T cells. These investigations revealed that tropisetron could inhibit T cell activation by targeting the calcineurin pathway, a mechanism potentially independent of serotonin receptor signaling. nih.gov

The functional antagonism of 5-HT3 receptors by Tropanserin has been extensively demonstrated in isolated tissue preparations, most notably the guinea-pig ileum. nih.govnih.gov In this ex vivo model, serotonin (5-HT) induces contractile responses that are mediated, in part, by the activation of 5-HT3 receptors located on enteric neurons. nih.govnih.gov This activation stimulates the release of acetylcholine (B1216132), leading to smooth muscle contraction. nih.gov

Studies using the isolated ileum of both guinea pigs and mice have been crucial for characterizing 5-HT receptor subtypes. nih.govnih.gov The application of 5-HT or selective 5-HT3 receptor agonists like m-chlorophenylbiguanide (B1675964) leads to concentration-dependent contractions. nih.gov The addition of 5-HT3 receptor antagonists, such as Tropanserin (MDL 72222), tropisetron, and ondansetron (B39145), causes a competitive, rightward shift in the concentration-response curve to 5-HT, demonstrating their ability to block this effect. nih.gov The contractile response is abolished by the neurotoxin tetrodotoxin, confirming its neuronal dependency. nih.gov

The antagonist potencies in these tissue preparations are often expressed as pA2 or pKB values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Antagonist | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| Tropisetron | Guinea-Pig Ileum | pA2 | 6.4 | nih.gov |

| Granisetron (B54018) | Mouse Ileum | pKB | 9.70 ± 0.39 | nih.gov |

| Tropisetron | Mouse Ileum | pKB | 9.18 ± 0.20 | nih.gov |

| Ondansetron | Mouse Ileum | pKB | 8.84 ± 0.24 | nih.gov |

| MDL 72222 (Tropanserin) | Mouse Ileum | pKB | 8.65 ± 0.35 | nih.gov |

Functional Assays in Cellular Systems

In Vivo Animal Model Studies for Mechanism of Action

In vivo studies in animal models have provided further insight into the physiological consequences of 5-HT3 receptor blockade by Tropanserin, particularly concerning its effects on the central nervous system and peripheral reflex pathways.

Tropanserin's mechanism of action involves the central nervous system (CNS), which is consistent with its investigation as a potential treatment for migraine. wikipedia.orgncats.io 5-HT3 receptors are located in several key areas of the brain and spinal cord. Notably, they are densely expressed in the vomiting centers of the hindbrain, such as the area postrema and the nucleus tractus solitarius. nih.gov The anti-emetic effects of 5-HT3 receptor antagonists are attributed to the blockade of these central receptors, as well as peripheral receptors on vagal afferent nerves. nih.gov

In the spinal column, serotonin is known to play a significant role in the control systems for afferent peripheral nociceptors, which are involved in pain signaling. google.com By blocking 5-HT3 receptors in these pathways, antagonists like Tropanserin can modulate nociceptive transmission, a mechanism relevant to its investigation for migraine therapy.

A primary mechanism of action for Tropanserin in vivo is its ability to modulate autonomic reflex arcs, particularly the Bezold-Jarisch reflex. medchemexpress.commedchemexpress.com The Bezold-Jarisch reflex is a cardioinhibitory response characterized by bradycardia (slowed heart rate) and hypotension, initiated by the stimulation of serotonin 5-HT3 receptors located on vagal afferent nerve terminals in the heart and lungs. nih.govfrontiersin.org

Preclinical studies in anesthetized animals have shown that administration of serotonin or 5-HT3 agonists elicits this reflex. nih.govfrontiersin.org Tropanserin (MDL 72222) and other selective 5-HT3 antagonists effectively block or attenuate the Bezold-Jarisch reflex induced by these agents, confirming that the reflex is mediated by 5-HT3 receptors. nih.govfrontiersin.org For instance, one study in rats demonstrated that the 5-HT3 receptor antagonist MDL 72222 could block the bradycardia induced by phenyldiguanide, a 5-HT3 agonist. nih.gov Another study found that cannabidiol (B1668261) could reduce the Bezold-Jarisch reflex elicited by a 5-HT3 agonist but not by a TRPV1 agonist, highlighting the specificity of the 5-HT3 pathway in this reflex. frontiersin.org

In addition to modulating autonomic reflexes, 5-HT3 receptor antagonism affects neurotransmitter release. As observed in isolated tissue studies, 5-HT3 receptors on cholinergic neurons in the enteric nervous system trigger acetylcholine release. nih.gov Blockade of these receptors by antagonists would therefore inhibit this serotonin-mediated acetylcholine release in a preclinical setting.

| Study Focus | Animal Model | Agonist Used | Key Finding | Reference |

|---|---|---|---|---|

| Effect of Ketanserin on reflexes | Rat (SHR) | Phenyldiguanide (5-HT3 agonist) | The 5-HT3 antagonist MDL 72222 did not block a nitroprusside-induced effect, but the B-J reflex was potentiated by Ketanserin. | nih.gov |

| Cardiovascular effects of Cannabidiol (CBD) | Rat (Anesthetized) | Phenylbiguanide (5-HT3 agonist) | CBD reduced the B-J reflex elicited by the 5-HT3 agonist. | frontiersin.org |

| General action of Tropanserin | Not specified | Exogenous Serotonin | Tropanserin modulates the cardiorespiratory reflex effects (B-J reflex) of a serotonin challenge. | medchemexpress.commedchemexpress.com |

The serotonergic system, with its diverse receptor subtypes, is known to be deeply involved in modulating neuronal plasticity, learning, and memory, thereby influencing neural circuitry throughout the CNS. While the direct influence of this compound on specific measures of neuronal plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), is not extensively detailed in published research, its role as a 5-HT3 antagonist places it within a class of compounds that can affect complex neuronal processes.

Some patent literature lists this compound among other serotonin receptor antagonists for potential use in treating neurobehavioral disorders. googleapis.com The rationale for such applications often involves the modulation of monoamine neurotransmitter systems, including serotonin, dopamine (B1211576), and norepinephrine (B1679862), which collectively regulate neuronal circuits underlying behavior. googleapis.com However, specific preclinical studies detailing how Tropanserin directly alters synaptic strength or restructures neural circuits in animal models remain to be fully elucidated.

Modulation of Reflex Arcs and Neurotransmitter Release in Preclinical Settings

Comparative Pharmacological Analysis with Other 5-HT3 Receptor Antagonists in Research

This compound, identified in research as MDL 72422, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. wikipedia.orgncats.io Its pharmacological profile has been a subject of research, particularly in comparison to other agents in the "setron" class of 5-HT3 receptor antagonists. While they share a primary mechanism of action, these compounds exhibit notable differences in chemical structure, receptor affinity, and selectivity, which have been elucidated in various preclinical studies. wikipedia.org

The first-generation 5-HT3 antagonists are generally categorized into distinct chemical classes. amegroups.org For instance, ondansetron is a carbazole (B46965) derivative, granisetron is an indazole, and tropisetron is an indole (B1671886). amegroups.orgnih.gov Tropanserin, a substituted tropyl benzoate (B1203000) derivative, represents a different structural scaffold. wikipedia.org These structural variations contribute to differences in how they interact with the 5-HT3 receptor and other neuronal receptors.

Research indicates that while granisetron is highly specific for the 5-HT3 receptor, ondansetron demonstrates a broader binding profile, with some affinity for 5-HT1B, 5-HT1C, α1-adrenergic, and mu-opioid receptors. amegroups.org Tropisetron exhibits a unique dual action, functioning as both a selective 5-HT3 receptor antagonist and a partial agonist at the α7-nicotinic acetylcholine receptor (nAChR). wikipedia.org

The affinity and receptor occupancy can also vary significantly among these antagonists. For example, palonosetron, a second-generation antagonist, has a receptor binding affinity more than 30-fold greater than first-generation agents. amegroups.org A comparative study between tropisetron and ondansetron revealed that tropisetron occupied a significantly higher percentage of 5-HT3 receptors (78%) compared to ondansetron (50%), although both showed similar effectiveness in certain models. nih.gov

The following tables provide a comparative overview of key pharmacological characteristics of Tropanserin and other notable 5-HT3 receptor antagonists based on preclinical research findings.

Table 1: Comparative Receptor Selectivity and Structural Class of 5-HT3 Antagonists

| Compound | Structural Class | Primary Target | Other Receptor Interactions (based on research) |

|---|---|---|---|

| Tropanserin | Substituted Tropyl Benzoate wikipedia.org | 5-HT3 Receptor wikipedia.orgncats.io | Noted as a selective 5-HT3 antagonist. wikipedia.org |

| Ondansetron | Carbazole amegroups.org | 5-HT3 Receptor medchemexpress.com | Binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors. amegroups.org |

| Granisetron | Indazole amegroups.org | 5-HT3 Receptor medchemexpress.com | Highly specific for 5-HT3 receptors with little affinity for others. amegroups.org |

| Tropisetron | Indole nih.gov | 5-HT3 Receptor nih.gov | Partial agonist at α7-nicotinic receptors. wikipedia.org |

| Palonosetron | Isoquinoline wikipedia.org | 5-HT3 Receptor amegroups.org | Highly selective for the 5-HT3 receptor. amegroups.org |

| Dolasetron (B1670872) | Indole amegroups.org | 5-HT3 Receptor medchemexpress.com | Data on broader selectivity is less emphasized in provided sources. |

Table 2: Comparative Receptor Binding Affinity of 5-HT3 Antagonists

| Compound | Receptor Binding Affinity (IC50/pIC50) | Notes |

|---|---|---|

| Bemesetron (MDL 72222) | IC50 of 0.33 nM medchemexpress.commedchemexpress.com | A highly potent and selective 5-HT3 antagonist often referenced in literature. iiab.me |

| Palonosetron | ~0.2 nM (pre-incubated) biorxiv.org | Exhibits the highest affinity in the setron family with a slow dissociation rate. biorxiv.org |

| Alosetron | IC50 at ~55 nM medchemexpress.com | A potent and highly selective antagonist used in research for irritable bowel syndrome. medchemexpress.com |

| GYKI-46903 | pIC50 of 6.91 medchemexpress.com | A non-competitive antagonist for the 5-HT3 receptor. medchemexpress.com |

Preclinical Pharmacokinetics and Metabolism Research of Tropanserin Hydrochloride

Absorption and Distribution Studies in Animal Models and In Vitro Systems

Detailed preclinical research findings on the specific absorption and distribution characteristics of Tropanserin (B1681593) hydrochloride in animal models and in vitro systems are not extensively available in publicly accessible scientific literature. Preclinical pharmacokinetic studies are fundamental in characterizing the absorption and distribution of a new chemical entity. These studies typically involve administering the compound to animal models, such as rodents and canines, and subsequently measuring its concentration in plasma and various tissues over time. In vitro models, such as Caco-2 cell monolayers, are also employed to predict oral absorption in humans. However, specific parameters for Tropanserin hydrochloride, including its bioavailability, rate and extent of absorption, and tissue distribution patterns from such studies, have not been detailed in the available literature.

Metabolic Pathways and Metabolite Identification in Preclinical Research

Comprehensive studies detailing the metabolic pathways and the identification of specific metabolites of this compound from preclinical research are not readily found in the public domain. The biotransformation of a drug candidate is a critical aspect of its preclinical evaluation.

Enzymatic Biotransformation Processes

Specific information regarding the enzymatic biotransformation processes of this compound is not detailed in the available scientific literature. Generally, drug metabolism involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively. For structurally related tropane (B1204802) ester compounds like Tropisetron (B1223216), metabolism has been shown to occur via hydroxylation and subsequent conjugation. nih.gov However, the specific enzymes involved in the metabolism of this compound and the kinetics of these processes have not been publicly documented.

Evaluation of Metabolite Pharmacological Activity in Research Models

There is no publicly available information from preclinical research on the pharmacological activity of any potential metabolites of this compound. The evaluation of metabolite activity is a crucial step in drug development to understand if metabolites contribute to the therapeutic effect or are responsible for any adverse reactions.

Excretion Routes in Preclinical Species

Detailed preclinical studies on the excretion routes of this compound in various animal species have not been published in the accessible scientific literature. Excretion studies are performed to determine the primary routes and rates of elimination of the parent drug and its metabolites from the body, typically through urine and feces. While this is a standard component of preclinical pharmacokinetic profiling, specific data for this compound, such as the percentage of the dose excreted in urine and feces and the nature of the excreted compounds (unchanged drug versus metabolites), are not available.

Analytical Methodologies for Tropanserin Hydrochloride in Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are fundamental for the quantitative analysis of tropanserin (B1681593) hydrochloride in preclinical studies. These techniques are essential for understanding the pharmacokinetic profile of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 5-HT3 receptor antagonists. researchgate.net Methods have been developed for the simultaneous quantification of multiple antagonists, which can be adapted for tropanserin. researchgate.net For instance, a study on similar compounds used a C18 column with a mobile phase consisting of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer at a specific pH, with detection at various wavelengths. researchgate.net Such methods offer high resolution and sensitivity, which are critical for detecting the low concentrations often found in biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of tropane (B1204802) alkaloids in biological materials like serum and urine. researchgate.net To improve the thermal stability and chromatographic properties of these compounds, a derivatization step, such as conversion to trimethylsilyl (B98337) derivatives, is often employed. researchgate.net This method has demonstrated excellent linearity and low detection limits, making it suitable for preclinical sample analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer, is increasingly the method of choice for quantitative analysis. researchgate.net This approach, especially using Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity for quantification in the nanogram per milliliter range. researchgate.net Hybrid Liquid Chromatography High-Resolution and Accuracy Mass Spectrometry (LC-HRAM) methods are also being developed for complex molecules like antibody-drug conjugates, which can offer comprehensive bioanalytical information in a single assay. nih.gov

Table 1: Chromatographic Conditions for Analysis of Related 5-HT3 Antagonists

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | C18 (150 mm × 4.6 mm, 5.0 μm) | Acetonitrile-0.05mol·L−1 potassium dihydrogen phosphate (pH 4.0) (25:75) | UV at 285 nm (for Tropisetron) | researchgate.net |

| GC-MS | Semi-polar capillary column | Not specified | Mass Spectrometry (after TMSi derivatization) | researchgate.net |

| LC-MS/MS | Not specified | Not specified | Triple Quadrupole MS in ESI positive mode (SRM) | researchgate.net |

Development of Bioanalytical Assays for Preclinical Studies

The development of robust bioanalytical assays is a critical step for supporting preclinical studies, from early discovery to good laboratory practice (GLP) toxicology evaluations. nih.gov These assays must be capable of accurately quantifying the drug and its metabolites in various biological matrices. nih.gov

For preclinical research, a "fit-for-purpose" approach to assay validation is often employed, which includes evaluating accuracy, precision, and selectivity. nih.gov As a drug candidate progresses, more rigorous validation that meets regulatory expectations is necessary. nih.gov

The inherent complexity of drug molecules and their potential for in vivo biotransformation requires sophisticated analytical methods. nih.gov High-Resolution Mass Spectrometry (HRMS) is a valuable tool for identifying potential metabolites during these studies. nih.gov

Ligand Binding Assays (LBAs) are another common platform, particularly for larger molecules, but their performance is highly dependent on the quality of the reagents. nih.gov For small molecules like tropanserin, LC-MS based assays are generally preferred for their specificity and sensitivity.

The development of these assays must consider the need for high sensitivity, especially in early-stage studies where bioavailability might be low. nih.gov The assays should have a broad dynamic range to capture the full pharmacokinetic profile. nih.gov Tissue bioanalysis is also a key component of preclinical studies to establish the relationship between drug exposure at the target site and efficacy. nih.gov

Table 3: Key Considerations in Bioanalytical Assay Development for Preclinical Studies

| Parameter | Description | Relevance to Preclinical Studies | Reference |

|---|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | Ensures the reliability of pharmacokinetic data. | nih.gov |

| Precision | The degree of agreement among repeated measurements. | Indicates the reproducibility of the assay. | nih.gov |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Crucial for accurate measurement in complex biological matrices. | nih.gov |

| Sensitivity (LLOQ) | The lowest concentration of an analyte that can be reliably measured. | Essential for capturing low drug concentrations, especially with low bioavailability. | nih.gov |

| Dynamic Range | The range of concentrations over which the assay is accurate and precise. | Allows for the quantification of a wide range of drug levels in pharmacokinetic studies. | nih.gov |

Tropanserin Hydrochloride As a Research Tool and Pharmacological Probe

Utilization in Receptor Characterization Studies

Tropanserin (B1681593) hydrochloride is extensively used to characterize 5-HT3 receptors due to its high affinity and selectivity. Researchers utilize this compound in various assays to understand the distribution, density, and function of these receptors in different tissues and brain regions.

In receptor binding assays, radiolabeled forms of tropanserin hydrochloride or competitor ligands are used to map the location of 5-HT3 receptors. These studies provide quantitative data on receptor density (Bmax) and affinity (Kd), offering insights into the physiological and pathological states of the serotonergic system. For instance, such studies can reveal alterations in 5-HT3 receptor expression in neurodegenerative diseases or psychiatric disorders.

Functional assays are another critical application of this compound. By blocking 5-HT3 receptors, researchers can elucidate the downstream signaling pathways and cellular responses mediated by these receptors. Techniques such as electrophysiology and calcium imaging are employed to measure changes in neuronal excitability and intracellular signaling in the presence and absence of this compound. These experiments have been instrumental in confirming the role of 5-HT3 receptors in modulating neurotransmitter release and synaptic plasticity.

The following table summarizes the key applications of this compound in receptor characterization:

| Assay Type | Purpose | Key Parameters Measured | Example Application |

| Receptor Binding Assays | To map the distribution and density of 5-HT3 receptors. | Bmax (receptor density), Kd (receptor affinity) | Investigating changes in 5-HT3 receptor expression in animal models of anxiety. |

| Functional Assays | To understand the signaling pathways and cellular responses mediated by 5-HT3 receptors. | Neuronal excitability, intracellular calcium levels, neurotransmitter release | Elucidating the role of 5-HT3 receptors in modulating dopamine (B1211576) release in the mesolimbic pathway. |

Application in Investigating Serotonergic System Functions

This compound is a valuable pharmacological probe for dissecting the complex functions of the serotonergic system. Its ability to selectively block 5-HT3 receptors allows researchers to isolate and study the specific contributions of this receptor subtype to various physiological and behavioral processes.

Studies using this compound have significantly advanced our understanding of the role of 5-HT3 receptors in nausea and vomiting. By administering this antagonist, researchers can effectively block the emetic reflex induced by serotonin-releasing agents, providing clear evidence for the involvement of 5-HT3 receptors in this process. medchemexpress.com

Furthermore, this compound has been employed to investigate the influence of the serotonergic system on cognitive functions, such as learning and memory. By observing the behavioral effects of this compound in animal models, scientists can explore the role of 5-HT3 receptors in cognitive processes. Additionally, research has explored the contribution of 5-HT2 and 5-HT3 receptors in modulating respiratory patterns following serotonin (B10506) challenges in animal models. medchemexpress.com

Role in Developing New Preclinical Models for Neuropharmacological Research

The selective antagonistic action of this compound on 5-HT3 receptors makes it an indispensable tool for developing and validating new preclinical models for a range of neuropsychiatric disorders. These models are crucial for understanding disease mechanisms and for the initial screening of potential therapeutic agents.

In the field of anxiety and depression research, this compound is used to create animal models that mimic certain aspects of these conditions. For example, by chronically administering a 5-HT3 receptor agonist, researchers can induce anxiety-like behaviors in rodents. Subsequent treatment with this compound can then be used to test the hypothesis that blocking 5-HT3 receptors can alleviate these symptoms.

This compound also plays a role in the development of models for substance abuse and addiction. The serotonergic system, and specifically 5-HT3 receptors, are known to be involved in the rewarding effects of drugs of abuse. Studies have shown that antagonists of the 5-HT(3) receptor can attenuate behavioral sensitization to substances like methamphetamine in mice, a process mediated by GABA(A) receptors. ncats.io By using this compound to block these receptors, researchers can investigate the potential of 5-HT3 receptor antagonists as a therapeutic strategy for addiction.

The table below provides examples of how this compound is used in the development of preclinical models:

| Disorder | Model Development | Role of this compound |

| Anxiety | Inducing anxiety-like behaviors with 5-HT3 receptor agonists. | To test the anxiolytic potential of blocking 5-HT3 receptors. |

| Substance Abuse | Investigating the role of 5-HT3 receptors in the rewarding effects of drugs. | To explore the therapeutic potential of 5-HT3 receptor antagonists in addiction. |

Future Directions and Unexplored Avenues in Tropanserin Hydrochloride Research

Investigation of Novel Receptor Interactions or Allosteric Modulation in Preclinical Systems

Future research on tropanserin (B1681593) hydrochloride should extend beyond its established activity at the 5-HT3 receptor. Preclinical studies are warranted to investigate potential interactions with other receptor systems. This could uncover novel therapeutic applications or explain secondary pharmacological effects.

A significant area of exploration is the potential for allosteric modulation. numberanalytics.com Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, subtly altering the receptor's conformation and function. numberanalytics.com This can lead to a more nuanced regulation of receptor activity compared to direct antagonism or agonism. numberanalytics.com Investigating whether tropanserin or its analogues can act as allosteric modulators of the 5-HT3 receptor or other receptors could open new avenues for drug development. nih.govmdpi.com Such studies would involve radioligand binding assays with various receptor subtypes and functional assays to characterize the nature of any observed modulation. mdpi.com

Table 1: Potential Preclinical Assays for Novel Receptor Interactions

| Assay Type | Purpose | Potential Outcome |

| Radioligand Binding Assays | To determine the binding affinity of tropanserin hydrochloride to a wide panel of neurotransmitter receptors and ion channels. | Identification of novel, secondary binding sites for tropanserin. |

| Functional Cellular Assays | To assess the functional consequences (e.g., agonism, antagonism, allosteric modulation) of tropanserin binding to identified secondary targets. | Characterization of the pharmacological activity of tropanserin at novel targets. |

| In Vivo Microdialysis | To measure the effect of tropanserin administration on the extracellular levels of various neurotransmitters in specific brain regions of animal models. | Understanding the in vivo impact of tropanserin on neurotransmitter systems beyond serotonin (B10506). |

Advanced Mechanistic Studies using Optogenetics and Chemogenetics in Animal Models

To dissect the precise neural circuits and cellular mechanisms through which tropanserin exerts its effects, advanced techniques like optogenetics and chemogenetics are indispensable. frontiersin.org These technologies allow for the manipulation of specific neuronal populations with high temporal and spatial precision. frontiersin.orgen-journal.org

By expressing light-sensitive ion channels (optogenetics) or designer receptors exclusively activated by designer drugs (chemogenetics) in specific neurons, researchers can selectively activate or inhibit these cells and observe the resulting behavioral and physiological changes in the presence of tropanserin. nih.govnih.gov This approach can help to pinpoint the exact neuronal pathways involved in the therapeutic actions and potential side effects of tropanserin. frontiersin.org For instance, one could investigate how tropanserin modulates the activity of 5-HT3 receptor-expressing neurons in brain regions implicated in nausea or pain processing. ugent.be

Exploration of Structural Modifications for Enhanced Selectivity or Novel Mechanisms of Action

The chemical structure of tropanserin provides a scaffold for further medicinal chemistry efforts. wikipedia.orgnih.gov Systematic structural modifications could lead to analogues with improved properties, such as enhanced selectivity for the 5-HT3 receptor over other receptors, or even novel mechanisms of action. google.com

Key areas for modification include the tropane (B1204802) ring, the ester linkage, and the aromatic ring. Alterations to these parts of the molecule could influence its binding affinity, selectivity, and pharmacokinetic properties. For example, introducing different substituents on the aromatic ring could modulate interactions with the receptor's binding pocket, potentially increasing potency or altering the pharmacological profile. The goal of such a program would be to generate a library of tropanserin analogues for comprehensive screening.

Table 2: Potential Structural Modifications of Tropanserin

| Modification Site | Potential Goal | Example Modification |

| Aromatic Ring | Enhance selectivity, explore new interactions | Introduction of electron-withdrawing or donating groups |

| Tropane Moiety | Alter pharmacokinetic properties | Modification of the N-methyl group |

| Ester Linkage | Improve metabolic stability | Replacement with a more stable bioisostere |

Role in Understanding Broader Neurotransmitter Network Dysregulation

Tropanserin's selective blockade of 5-HT3 receptors can be utilized as a pharmacological tool to probe the role of these receptors in the broader context of neurotransmitter network dysregulation. googleapis.com Many neurological and psychiatric disorders are characterized by imbalances in multiple neurotransmitter systems. google.com

By administering tropanserin in animal models of these disorders, researchers can investigate the downstream effects on other neurotransmitter systems, such as dopamine (B1211576), norepinephrine (B1679862), and GABA. googleapis.com This can provide valuable insights into the intricate interplay between different neurotransmitter networks and how the serotonergic system, via the 5-HT3 receptor, modulates their function. Such studies could reveal the potential of 5-HT3 receptor antagonists, including tropanserin, in treating conditions not traditionally associated with serotonin dysfunction.

Computational Chemistry and Modeling Approaches for Receptor Binding and Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process. nih.govresearchgate.net In the context of tropanserin, these approaches can be used to:

Model the binding of tropanserin to the 5-HT3 receptor: This can provide a detailed understanding of the key molecular interactions responsible for its high affinity and selectivity. nih.gov This information is invaluable for the rational design of new analogues with improved properties.

Perform virtual screening: Large libraries of virtual compounds can be screened in silico to identify those with a high probability of binding to the 5-HT3 receptor, prioritizing synthetic efforts. riken.jp

Predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties: Computational models can predict the pharmacokinetic properties of tropanserin and its analogues, helping to identify candidates with favorable drug-like characteristics. riken.jp

By integrating computational approaches with experimental validation, the exploration of tropanserin's therapeutic potential can be made more efficient and targeted. symeres.com

Q & A

Q. What is the molecular structure and pharmacological classification of Tropanserin hydrochloride, and how does this inform its mechanism of action?

this compound (C₁₇H₂₃NO₂·HCl) is a serotonin antagonist with stereospecificity, as indicated by its SMILES notation (CC1CC(CC(C1)C(=O)O[C@H]2C[C@H]3CCC@@HN3C)C.Cl ). Its classification as a serotonin antagonist or selective serotonin reuptake inhibitor (SSRI) depends on the study context, necessitating validation via receptor-binding assays (e.g., 5-HT₃ receptor affinity tests) . Researchers should cross-reference pharmacological databases (e.g., NIH Compound ID 68599) and structural analogs to confirm classification.

Q. What are the primary analytical methods for characterizing this compound in experimental settings?

Standard methods include:

- HPLC-UV/Vis for purity assessment (optimize mobile phase with acetonitrile:phosphate buffer at pH 3.0).

- ¹H/¹³C NMR to verify stereochemistry (e.g., distinguishing 3α-tropane ester configuration).

- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ m/z ~334.3). Ensure protocols adhere to reproducibility standards outlined in analytical chemistry guidelines .

Q. How should researchers handle safety protocols when working with this compound in laboratory settings?

Key safety measures include:

- Storage : Tightly sealed containers in dry, cool environments (≤25°C) to prevent hydrolysis .

- PPE : Nitrile gloves, lab coats, and respiratory protection during aerosol-generating steps .

- Waste disposal : Neutralize acidic residues (pH 7–8) before disposal in compliance with OSHA HCS .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound (e.g., bioavailability discrepancies) be resolved through experimental design?

- Controlled variables : Standardize administration routes (oral vs. intravenous) and animal models (e.g., Sprague-Dawley rats).

- Analytical validation : Use tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations with ≤15% CV .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources .

Q. What strategies optimize in vivo models for studying this compound’s efficacy in serotonin-mediated disorders?

- Dose-response curves : Test 0.1–10 mg/kg doses in rodent models of anxiety/depression (e.g., forced swim test).

- Control groups : Include positive controls (e.g., ondansetron for 5-HT₃ antagonism) and vehicle controls.

- Endpoint validation : Use microdialysis to measure extracellular serotonin levels in the prefrontal cortex .

Q. How can researchers address discrepancies between in vitro (e.g., receptor binding) and in vivo efficacy data for this compound?

- Mechanistic bridging studies : Correlate in vitro IC₅₀ values with in vivo ED₅₀ using PK/PD modeling.

- Metabolite profiling : Identify active metabolites via hepatic microsome assays (e.g., CYP3A4/5 involvement) .

- Tissue distribution studies : Radiolabel Tropanserin (³H/¹⁴C) to assess blood-brain barrier penetration .

Methodological Resources

- Literature search : Use PubMed/MEDLINE with MeSH terms (e.g., "Serotonin Antagonists/pharmacokinetics") and exclude non-peer-reviewed studies .

- Data reporting : Follow STREGA guidelines for pharmacological experiments to ensure reproducibility .

- Ethical compliance : Adhere to IACUC protocols for animal studies and document negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。